1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide
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Overview
Description
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrolidine ring with a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 3-iodoaniline with a suitable pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbohydrazide linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the carbohydrazide moiety can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodophenyl)-3-methyl-2-pyrazolin-5-one: Known for its antioxidant properties.
3-Iodophenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
3-Iodobenzylamine: Employed in the synthesis of biologically active compounds.
Uniqueness
1-(3-Iodophenyl)-5-oxopyrrolidine-3-carbohydrazide is unique due to its combination of an iodophenyl group and a pyrrolidine ring with a carbohydrazide functional group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12IN3O2 |
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Molecular Weight |
345.14 g/mol |
IUPAC Name |
1-(3-iodophenyl)-5-oxopyrrolidine-3-carbohydrazide |
InChI |
InChI=1S/C11H12IN3O2/c12-8-2-1-3-9(5-8)15-6-7(4-10(15)16)11(17)14-13/h1-3,5,7H,4,6,13H2,(H,14,17) |
InChI Key |
CPZLCGDEXRHCKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)I)C(=O)NN |
Origin of Product |
United States |
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